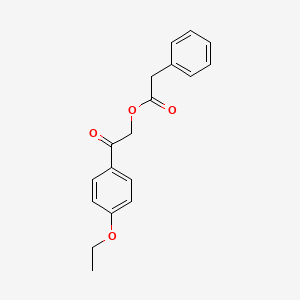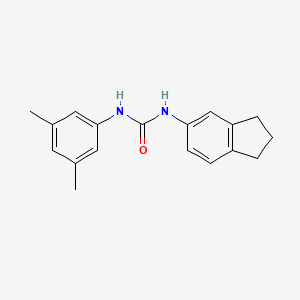
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate, also known as EEOPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate involves its ability to target specific cellular pathways. In cancer cells, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate induces apoptosis by activating the caspase cascade, a series of enzymes that play a key role in programmed cell death. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to inhibit the activity of NF-κB, a protein complex that plays a role in inflammation and cancer. By inhibiting NF-κB, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate reduces the production of pro-inflammatory cytokines and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and increases the activity of antioxidant enzymes. In animal studies, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to reduce tumor growth and improve survival rates in mice with cancer.
实验室实验的优点和局限性
One advantage of using 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate in lab experiments is its relatively simple synthesis method. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to have potent anticancer properties, making it a promising candidate for further research. However, one limitation of using 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate in lab experiments is its potential toxicity. Studies have shown that high doses of 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate can cause liver damage in mice, highlighting the need for further toxicity studies.
未来方向
There are several future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate. One area of interest is the development of 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to investigate the mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate and its potential toxicity. Finally, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has potential applications in materials science and organic electronics, and further research is needed to explore these areas.
合成方法
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate can be synthesized through a multistep process involving the reaction of ethyl 4-bromobenzoate with 4-ethoxyphenylboronic acid, followed by coupling with phenylacetic acid. The final product is obtained through purification by recrystallization.
科学研究应用
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. In the pharmaceutical industry, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to have anticancer properties. Studies have demonstrated that 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-16-10-8-15(9-11-16)17(19)13-22-18(20)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKCKWNDIWYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-2-oxoethyl phenylacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)

![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)
![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)
![5-(4-methoxyphenyl)-N-2-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963425.png)
![N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B4963435.png)

![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)
![2-({1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4963456.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B4963461.png)